Technical Whitepaper: 3-[4-(2-Pyridinyl)piperazin-1-yl]propanoic Acid
Technical Whitepaper: 3-[4-(2-Pyridinyl)piperazin-1-yl]propanoic Acid
CAS Reference: 27245-31-4 (Free Acid) | 100632-57-3 (Allyl Ester/Salt Derivatives)[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 3-[4-(2-pyridinyl)piperazin-1-yl]propanoic acid , a critical intermediate in the synthesis of "Long-Chain Arylpiperazines" (LCAPs).[1][2] This structural motif is a privileged scaffold in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) such as the 5-HT1A serotonin receptor and D2 dopamine receptor .[2]
As a Senior Application Scientist, I have structured this guide to move beyond basic properties, focusing on the synthetic utility, zwitterionic behavior, and pharmacophore integration of this compound. This guide serves researchers designing multi-target ligands or PROTAC linkers where a piperazine core is required.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound consists of a piperazine ring N-substituted with a 2-pyridyl group and a propionic acid tail.[1][2] Its amphoteric nature (containing both a basic tertiary amine and an acidic carboxylate) dictates its solubility and reactivity profiles.[2]
Structural Specifications
| Property | Data |
| IUPAC Name | 3-[4-(pyridin-2-yl)piperazin-1-yl]propanoic acid |
| Common Name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- |
| Molecular Formula | C₁₂H₁₇N₃O₂ |
| Molecular Weight | 235.28 g/mol |
| CAS (Free Acid) | 27245-31-4 |
| CAS (Allyl Ester 2HCl) | 100632-57-3 |
| pKa (Acidic) | ~4.55 (Carboxylic acid) |
| pKa (Basic) | ~8.4 (Piperazine N1) |
| LogP | ~0.6 (Hydrophilic at physiological pH) |
| Appearance | White to off-white crystalline solid |
The Zwitterionic Challenge
In neutral aqueous solutions, this compound exists primarily as a zwitterion. The carboxylic acid is deprotonated (
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Implication for Synthesis: Extraction from water is difficult at neutral pH.[2]
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Implication for Chromatography: Requires buffered mobile phases (e.g., 0.1% Formic Acid or Ammonium Acetate) to prevent peak tailing on C18 columns.[2]
Synthetic Methodology
The most efficient route to this compound is the Michael Addition (aza-Michael) of 1-(2-pyridyl)piperazine to an acrylic acid derivative.[2] While direct addition to acrylic acid is possible, using an ester (methyl or ethyl acrylate) followed by hydrolysis often yields higher purity by avoiding zwitterionic trapping during the initial step.
Protocol: Aza-Michael Addition & Hydrolysis
Reaction Overview:
Step-by-Step Experimental Workflow
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Addition: Charge a reaction vessel with 1-(2-pyridyl)piperazine (1.0 eq) and Ethanol (5 volumes).
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Activation: Add Ethyl Acrylate (1.1 eq) dropwise at room temperature.
-
Expert Note: The reaction is exothermic.[2] Control addition rate to maintain temp < 40°C to prevent polymerization of the acrylate.
-
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[2]
-
Hydrolysis: Once the intermediate ester is formed, add NaOH (2M aq, 2.0 eq) directly to the reaction mixture. Stir at 50°C for 2 hours.
-
Isolation (Critical Step):
3.2 Synthetic Pathway Visualization
Caption: Figure 1. Two-step synthesis via Michael Addition and subsequent hydrolysis to isolate the zwitterionic acid.[1]
Applications in Drug Discovery (LCAPs)
This compound is a classic Long-Chain Arylpiperazine (LCAP) building block.[2]
The Pharmacophore Model
The 2-pyridylpiperazine moiety is a "privileged structure" that mimics serotonin (5-HT).[2] By attaching a propionic acid tail, researchers create a linker that allows this "warhead" to be attached to other lipophilic domains.[2]
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Head Group (Arylpiperazine): Binds to the orthosteric site of 5-HT1A/D2 receptors.[2]
-
Linker (Propionic Chain): Provides the optimal distance (approx 3-4 carbons including the amide bond formed later) to interact with the aspartic acid residue in the receptor binding pocket.[2]
-
Tail (Acid Handle): Allows amide coupling to secondary pharmacophores (e.g., quinolines, napthyls) to tune selectivity or create "dual-target" drugs.[2]
Pharmacophore Diagram
Caption: Figure 2. Structural role of the compound in Long-Chain Arylpiperazine (LCAP) ligand design.
Analytical Characterization
To validate the synthesis, the following spectral data should be confirmed.
NMR Expectations (D₂O/NaOD)
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Pyridine Ring: 4 protons in the aromatic region (δ 6.5 – 8.2 ppm).[2]
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Piperazine Ring: Two triplets/multiplets around δ 2.5 – 3.5 ppm.[2] The protons nearest the pyridine ring will be more deshielded.
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Propionic Chain:
Mass Spectrometry (ESI)
-
Positive Mode (ESI+): Look for
.[2] -
Fragmentation: Common loss of the propionic acid tail or cleavage of the piperazine ring.
Safety & Handling (SDS Summary)
While not highly toxic, the compound exhibits irritant properties typical of piperazine derivatives.
-
GHS Classification:
-
Handling: Use standard PPE (gloves, goggles).[2] Handle in a fume hood to avoid inhalation of dust.[2]
-
Storage: Store at 2–8°C. Hygroscopic; keep container tightly closed.
References
-
LookChem. (2025).[2] 3-Piperazin-1-yl-propionic acid - Structure and Applications. Link
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PubChem. (2025).[2][5][6][4] 1-(2-Pyridyl)piperazine Compound Summary. National Library of Medicine.[2] Link[2]
-
López-Rodríguez, M. L., et al. (2002).[2][7] Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry. Link
-
Santa Cruz Biotechnology. (2025).[2] 3-[4-(pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride Product Data. Link
-
ChemicalBook. (2025).[2][8] 3-Piperazin-1-yl-propionic acid Properties and Synthesis. Link
Sources
- 1. 3-PIPERAZIN-1-YL-PROPIONIC ACID | 27245-31-4 [chemicalbook.com]
- 2. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Pyridinyl)piperazine | C9H13N3 | CID 21192613 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. PubChemLite - 1-piperazinepropionic acid, 4-(2-pyridinyl)-, allyl ester, dihydrochloride (C15H21N3O2) [pubchemlite.lcsb.uni.lu]
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